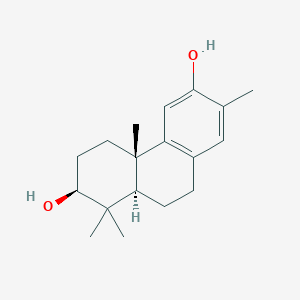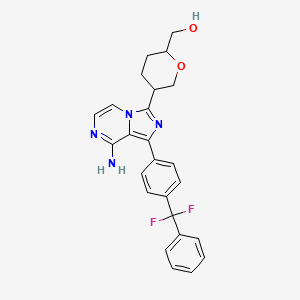
Btk-IN-10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Btk-IN-10: is a potent inhibitor of Bruton tyrosine kinase, a non-receptor tyrosine kinase that plays a crucial role in the development and functioning of B cells. Bruton tyrosine kinase is involved in the signaling pathways that regulate B cell proliferation, differentiation, and survival. This compound has shown significant potential in the treatment of various B cell malignancies and autoimmune diseases due to its ability to inhibit Bruton tyrosine kinase activity effectively .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Btk-IN-10 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, introduction of functional groups, and final purification. The synthetic route typically involves:
Formation of the Core Structure: This step involves the construction of the core scaffold of this compound through a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups are introduced to the core structure through substitution reactions, which enhance the compound’s potency and selectivity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key considerations include:
Scalability: Ensuring that the synthetic route can be scaled up without significant loss of yield or purity.
Safety: Implementing safety measures to handle potentially hazardous reagents and conditions.
Environmental Impact: Minimizing waste and using environmentally friendly solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions: Btk-IN-10 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions are commonly used to introduce or modify functional groups on the core structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Btk-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Bruton tyrosine kinase in various chemical reactions and pathways.
Biology: Helps in understanding the signaling pathways involving Bruton tyrosine kinase in B cells and other immune cells.
Medicine: Investigated for its potential in treating B cell malignancies, autoimmune diseases, and inflammatory conditions. It has shown promise in preclinical and clinical studies for conditions such as chronic lymphocytic leukemia, mantle cell lymphoma, and rheumatoid arthritis.
Wirkmechanismus
Btk-IN-10 exerts its effects by binding to the active site of Bruton tyrosine kinase, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the suppression of B cell receptor signaling pathways. The key molecular targets and pathways involved include:
Bruton Tyrosine Kinase: The primary target of this compound, whose activity is inhibited by the compound.
Phospholipase C Gamma: A downstream signaling molecule whose activation is blocked by the inhibition of Bruton tyrosine kinase.
Nuclear Factor Kappa B and Mitogen-Activated Protein Kinase Pathways: These pathways are downstream of Bruton tyrosine kinase and are involved in B cell activation and proliferation.
Vergleich Mit ähnlichen Verbindungen
Ibrutinib: A first-generation Bruton tyrosine kinase inhibitor used in the treatment of B cell malignancies.
Zanubrutinib: A second-generation inhibitor with improved selectivity and safety profile.
Orelabrutinib: Known for its high selectivity and reduced off-target effects.
Acalabrutinib: Another second-generation inhibitor with a favorable safety and efficacy profile.
Eigenschaften
Molekularformel |
C25H24F2N4O2 |
|---|---|
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
[5-[8-amino-1-[4-[difluoro(phenyl)methyl]phenyl]imidazo[1,5-a]pyrazin-3-yl]oxan-2-yl]methanol |
InChI |
InChI=1S/C25H24F2N4O2/c26-25(27,18-4-2-1-3-5-18)19-9-6-16(7-10-19)21-22-23(28)29-12-13-31(22)24(30-21)17-8-11-20(14-32)33-15-17/h1-7,9-10,12-13,17,20,32H,8,11,14-15H2,(H2,28,29) |
InChI-Schlüssel |
UCLDWTQILKQOHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(C5=CC=CC=C5)(F)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


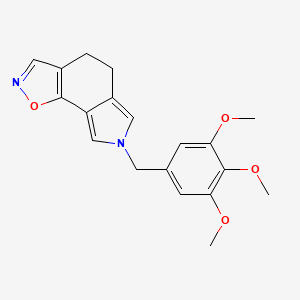
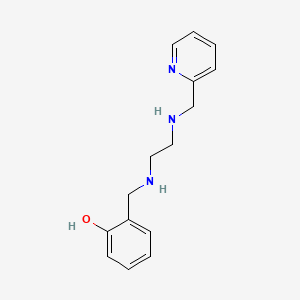
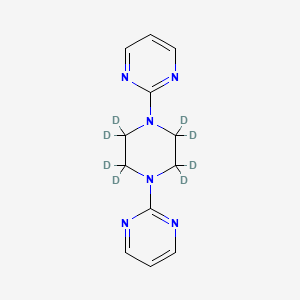
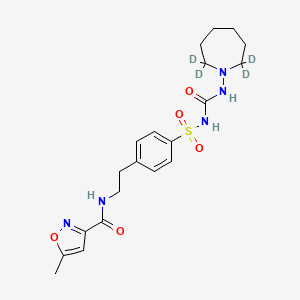
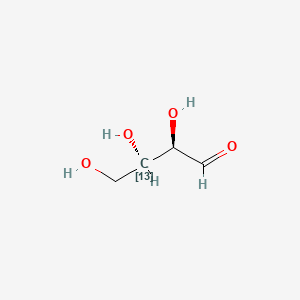
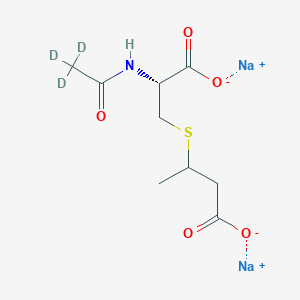
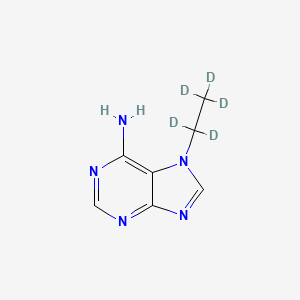
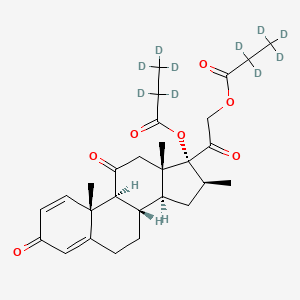
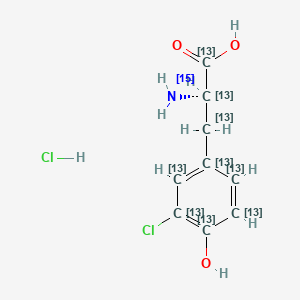
![1-(3,5-Dimethoxyphenyl)-3-[4-(3-methoxyphenoxy)-2-(4-morpholin-4-ylanilino)pyrimidin-5-yl]urea](/img/structure/B12412924.png)
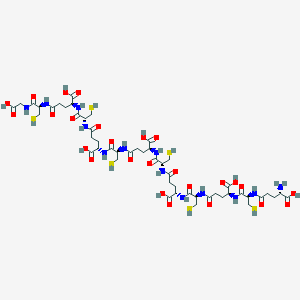
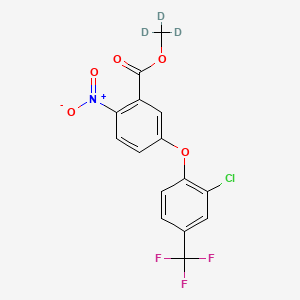
![2,3,5,6,7,8-hexadeuterio-4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol](/img/structure/B12412931.png)
